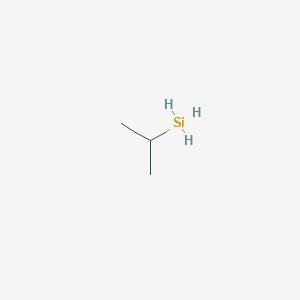

Isopropylsilane

Description

Significance of Organosilanes in Modern Chemistry and Materials Science

Organosilanes are a class of organometallic compounds that feature at least one carbon-silicon bond. wikipedia.org These hybrid compounds bridge the gap between organic and inorganic materials, making them exceptionally versatile in a multitude of scientific and industrial applications. sbfchem.com The unique properties of the silicon-carbon bond and the ability to incorporate various organic functional groups onto the silicon atom allow for the precise tailoring of chemical and physical characteristics. sbfchem.com

In modern chemistry and materials science, organosilanes are indispensable. They serve as crucial coupling agents to enhance adhesion and compatibility between dissimilar materials, such as inorganic fillers in polymer composites. sbfchem.com This function is vital in the manufacturing of high-performance materials, coatings, and adhesives. sbfchem.com Furthermore, organosilanes are widely used for surface modification, imparting properties like hydrophobicity, chemical resistance, and improved durability to various substrates. sbfchem.com Their role extends to being precursors for silicon-based polymers (silicones), which are valued for their thermal stability and moisture resistance in sectors ranging from aerospace to electronics and construction. sbfchem.com As reagents in organic synthesis, they act as protecting groups and reducing agents, offering alternatives to more toxic chemicals. organic-chemistry.org

Overview of Isopropylsilane as a Fundamental Organosilane

This compound, with the chemical formula (CH₃)₂CHSiH₃, is a fundamental member of the organosilane family. ontosight.ai Also known as 2-propylsilane or i-PrSiH₃, it is a colorless and highly flammable liquid. ontosight.ai As a primary organosilane, its structure consists of an isopropyl group bonded to a silyl (B83357) group (SiH₃), providing a simple yet reactive molecule for various chemical transformations.

The significance of this compound in contemporary research stems from its role as a versatile precursor and reagent. It is utilized in the synthesis of more complex silicon-based compounds, including silicones and siloxanes. ontosight.ai A key application is in the electronics industry, where it serves as a precursor in chemical vapor deposition (CVD) processes to produce thin films of silicon-containing materials for semiconductors. ontosight.airesearchgate.netgelest.com this compound also functions as a reducing agent and a catalyst in a variety of chemical reactions. ontosight.ai Its chemical behavior is characterized by high reactivity with water and air and the ability to undergo hydrosilylation reactions to form stable silicon-carbon bonds. ontosight.ai

Below is an interactive data table summarizing the key properties of this compound.

| Property | Value | Reference |

| Chemical Formula | (CH₃)₂CHSiH₃ | ontosight.ai |

| Alternate Names | 2-propylsilane, i-PrSiH₃ | ontosight.ai |

| Molecular Weight | 74.17 g/mol | ontosight.ai |

| Appearance | Colorless liquid | ontosight.ai |

| Boiling Point | 62-64 °C | ontosight.ai |

| Density | 0.686 g/cm³ | ontosight.ai |

| CAS Number | 18230-84-7 |

Historical Development and Evolution of Research on this compound

The story of this compound is nested within the broader history of organosilicon chemistry. The field's origins can be traced back to 1863, when Charles Friedel and James Crafts synthesized the first organochlorosilane. wikipedia.org However, it was the extensive and systematic research by English chemist Frederic S. Kipping in the early 20th century that laid the true foundation for the field. Kipping's work, utilizing Grignard reagents to form alkylsilanes and arylsilanes, opened the door to a vast new area of chemistry. wikipedia.org

The period following World War II saw a surge in organosilicon research, driven by the demand for new materials with unique properties. In the United States, chemists like Frank C. Whitmore at the Pennsylvania State University made significant contributions to understanding the behavior of organometallic compounds. wikipedia.orgpsu.edu Research during the 1940s focused on synthesizing a variety of organosilanes to explore their properties and potential applications. sbfchem.com For instance, a 1946 paper by Whitmore and Leo H. Sommer detailed the synthesis of new organosilicon compounds, reflecting the intense research activity of the era. acs.org The development of this compound and its derivatives was a part of this broader scientific exploration. Methods for synthesizing various isopropylsilanes, for example by reacting chloro- or fluoro-silanes with isopropyllithium, were established during this period of growth. researchgate.net

The evolution of research on this compound has been closely tied to advancements in technology. The rise of the semiconductor industry created a significant demand for high-purity volatile silicon precursors for processes like chemical vapor deposition (CVD), a method for producing thin films. wikipedia.orgpurdue.edu this compound emerged as a valuable precursor in this context. ontosight.airesearchgate.net More recently, research has continued to explore its utility as a reducing agent in organic synthesis, often as a less toxic alternative to other reagents like those based on tin. organic-chemistry.orgmsu.edu

Structure

3D Structure

Properties

CAS No. |

18230-84-7 |

|---|---|

Molecular Formula |

C3H10Si |

Molecular Weight |

74.2 g/mol |

IUPAC Name |

propan-2-ylsilane |

InChI |

InChI=1S/C3H10Si/c1-3(2)4/h3H,1-2,4H3 |

InChI Key |

YYVGYULIMDRZMJ-UHFFFAOYSA-N |

SMILES |

CC(C)[SiH3] |

Canonical SMILES |

CC(C)[SiH3] |

Synonyms |

isopropylsilane |

Origin of Product |

United States |

Synthetic Methodologies for Isopropylsilane and Its Derivatives

Direct Synthesis Approaches to Monoisopropylsilanes

The formation of simple isopropylsilanes is primarily achieved through two well-established chemical pathways: the modification of halosilane precursors and the application of organometallic reagents.

Formation from Halosilane Precursors

A foundational method for synthesizing alkylsilanes, including those with isopropyl groups, involves the reaction of halosilanes with suitable alkylating agents. Trichlorosilane (B8805176) (SiHCl₃) is a frequently used precursor in these reactions. For example, the synthesis of diisopropylchlorosilane is accomplished by reacting trichlorosilane with isopropylmagnesium chloride. google.com For industrial-scale production, tetrahydrofuran (B95107) (THF) is the preferred solvent over diethyl ether. google.com The procedure typically involves the controlled addition of a solution of trichlorosilane in n-hexane to the Grignard reagent, followed by distillation to isolate the di-isopropyl chlorosilane product. google.com

An alternative route involves the oxidation of triisopropylsilane (B1312306) to form triisopropylsilanol, which is subsequently treated with hydrogen chloride gas to produce triisopropylchlorosilane. google.com This two-step process is highly efficient, with the oxidation step reportedly achieving a yield of up to 100% and the subsequent chlorination yielding over 99% under carefully controlled low-temperature conditions. google.com

Hydrosilylation, which involves the addition of a silicon-hydride bond across an unsaturated bond, represents another important synthetic tool. wikipedia.org While the provided literature primarily focuses on the hydrosilylation of complex molecules, the fundamental principle can be applied to the synthesis of simple isopropylsilanes by reacting a silane (B1218182) containing a Si-H bond with propene in the presence of a suitable catalyst. acs.orgnih.gov

Organometallic Reagent-Mediated this compound Synthesis

Organometallic compounds, especially Grignard reagents and organolithium species, are instrumental in the synthesis of isopropylsilanes. mt.com Grignard reagents, which have the general structure R-Mg-X, are prepared by reacting an alkyl or aryl halide with magnesium metal in an ethereal solvent. sigmaaldrich.comlibretexts.org Isopropylmagnesium chloride and isopropylmagnesium bromide are commonly employed for the synthesis of isopropylsilanes. google.comsigmaaldrich.com

The reaction between a halosilane, such as silicon tetrachloride, and an isopropyl Grignard reagent can yield tetra(isopropyl)silane. semanticscholar.orgresearchgate.net The extent of alkyl group substitution on the silicon atom can be managed by adjusting the stoichiometry of the reactants and the specific reaction conditions. gelest.com To achieve partial substitution, a "reverse addition" technique, where the Grignard reagent is added to the silane, is often employed. gelest.com The choice of solvent is also a critical parameter, with tetrahydrofuran (THF) being a commonly used medium for these reactions. google.comgelest.com

A magnesium transfer reaction, wherein a pre-synthesized Grignard reagent transfers its magnesium atom to an organic halide, offers an alternative to using magnesium metal directly. wikipedia.org This method is particularly advantageous as it is compatible with a broader array of functional groups. wikipedia.org

Synthetic Strategies for Complex this compound-Containing Molecules

The incorporation of the isopropylsilyl moiety into larger, more intricate molecules necessitates the use of sophisticated synthetic methodologies, often requiring precise control over stereochemistry.

Incorporation of Isopropylsilyl Moieties into Advanced Architectures

The bulky triisopropylsilyl (TIPS) group is frequently employed as a protecting group in the synthesis of complex organic molecules. Its significant steric bulk can influence the stereochemical course of reactions and shield reactive functional groups from undesired transformations.

In the realm of natural product synthesis, the use of isopropylsilyl protecting groups is a key strategy. For instance, an isopropylsilyl-protected amine can serve as a crucial building block in the solid-phase synthesis of intricate polycyclic structures. sci-hub.se The silyl (B83357) group can be selectively removed at a later stage in the synthesis, for example, by treatment with a mixture of hydrogen fluoride (B91410) and pyridine (B92270), to unmask the desired functional group. sci-hub.se

The hydrosilylation of complex alkenes provides a powerful method for the direct introduction of silyl groups into advanced molecular architectures. acs.orgnih.gov For example, the chemo- and diastereoselective hydrosilylation of amorphadiene (B190566) has been investigated using various silanes. acs.orgnih.gov In this particular study, trithis compound proved to be too sterically hindered to react efficiently, yet the principle highlights the potential for directed carbon-silicon bond formation in complex molecular settings. acs.orgnih.gov The judicious choice of catalyst, such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), and the specific silane are crucial for controlling the regioselectivity and diastereoselectivity of the hydrosilylation reaction. acs.orgnih.gov

The triisopropylsilyl group also plays a role in the synthesis of specialized alkynes. Triisopropylsilyl acetylene (B1199291) sulfur pentafluoride (TASP) is a versatile building block for the construction of more complex molecules that feature the highly polar and lipophilic pentafluorosulfanyl (SF₅) group. academie-sciences.fr

Mechanistic Investigations of Isopropylsilane Reactivity

Hydrosilylation Reactions Involving Isopropylsilanes

Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, is a fundamental process for forming silicon-carbon bonds. libretexts.orgsigmaaldrich.com When involving isopropylsilane, the reaction dynamics and outcomes are significantly influenced by the steric and electronic nature of the isopropyl groups attached to the silicon atom. The mechanistic pathways of these reactions can be broadly categorized into transition metal-catalyzed and radical-mediated processes.

Transition metal complexes, particularly those of platinum, rhodium, and palladium, are effective catalysts for the hydrosilylation of alkenes and alkynes. sigmaaldrich.comnih.govmdpi.com The most widely accepted general mechanism for this transformation is the Chalk-Harrod mechanism, although variations exist depending on the specific metal, ligands, silane (B1218182), and substrate used. mdpi.comwikipedia.org

The Chalk-Harrod mechanism provides a foundational framework for understanding platinum-catalyzed hydrosilylation. mdpi.comwikipedia.org This catalytic cycle is generally described by a sequence of elementary steps:

Oxidative Addition: The Si-H bond of this compound adds to the low-valent metal center, increasing the metal's oxidation state by two and forming a metal-hydride-silyl intermediate. libretexts.orgwikipedia.org

Alkene Coordination: The unsaturated substrate (alkene) coordinates to the metal complex. libretexts.orgmdpi.com

Migratory Insertion: The coordinated alkene inserts into the metal-hydride (M-H) bond. This step is typically regioselective and forms an alkyl-metal-silyl intermediate. libretexts.orgshokubai.org

Reductive Elimination: The final product, an alkylsilane, is formed through the reductive elimination of the alkyl and silyl (B83357) groups, which regenerates the active catalyst for the next cycle. libretexts.orgmdpi.com

While this classical pathway involves insertion into the M-H bond, a "modified" Chalk-Harrod mechanism has also been proposed where the alkene inserts into the metal-silyl (M-Si) bond instead. mdpi.comwikipedia.org The operative pathway can be influenced by the specific reactants and conditions. For instance, theoretical studies on rhodium-catalyzed hydrosilylation of ketones have shown that insertion into the Rh-H bond (Chalk-Harrod) is energetically more favorable than insertion into the Rh-Si bond (modified Chalk-Harrod). shokubai.orgims.ac.jp

Oxidative addition and reductive elimination are the cornerstone steps that define the catalytic cycle in many transition metal-catalyzed reactions, including hydrosilylation. libretexts.org

Oxidative Addition: The reaction is initiated by the oxidative addition of the Si-H bond of this compound to a coordinatively unsaturated metal center. libretexts.orgnih.gov This is a concerted process where the metal's oxidation state increases, for example from Pt(0) to Pt(II). libretexts.org The reactivity of the Si-H bond in this step is influenced by the substituents on the silicon atom. While Si-H bonds are generally reactive towards transition metals, the steric bulk of the isopropyl groups can affect the kinetics of this step. nih.govnsf.gov

Reductive Elimination: This is the final, product-forming step and is the microscopic reverse of oxidative addition. libretexts.org The alkyl and silyl ligands, which must typically be in a cis orientation to each other on the metal center, couple and detach from the metal, regenerating the catalyst. libretexts.org The rate and facility of reductive elimination can be influenced by the steric crowding around the metal center. The bulky isopropylsilyl group may facilitate this step by creating steric pressure in the transition state, promoting the release of the final alkylsilane product.

The entire sequence is a delicate balance. For a catalytic cycle to be efficient, both the oxidative addition of the this compound and the reductive elimination of the product must proceed at suitable rates. nih.gov

The addition of this compound to unsymmetrical alkenes, such as terminal alkenes, raises the question of regioselectivity—whether the silyl group attaches to the terminal (anti-Markovnikov addition) or internal (Markovnikov addition) carbon.

Regioselectivity: With many transition metal catalysts, particularly those based on platinum, the hydrosilylation of terminal alkenes with hydrosilanes typically results in the anti-Markovnikov product, where the silicon atom adds to the terminal carbon. wikipedia.org However, the choice of catalyst and ligands can reverse this selectivity. For example, palladium-catalyzed hydrosilylation of styrene (B11656) derivatives with trichlorosilane (B8805176) proceeds with high Markovnikov selectivity, yielding the branched product. libretexts.org The significant steric demand of the isopropylsilyl group often strongly directs the silicon to the less sterically hindered position of the double bond, favoring the formation of linear, anti-Markovnikov products.

Stereochemistry: The hydrosilylation of alkynes demonstrates the importance of stereochemical control. The reaction can proceed via cis- or trans-addition of the H-Si bond across the triple bond. libretexts.org For instance, platinum catalysis typically leads to cis-addition, resulting in (E)-alkenylsilanes from terminal alkynes. libretexts.org The specific stereochemical outcome is highly dependent on the catalyst system employed. sigmaaldrich.com

The following table summarizes the regioselectivity observed in the hydrosilylation of various alkenes, highlighting the typical preference for anti-Markovnikov addition driven by steric factors, a principle that is particularly relevant for bulky silanes like this compound.

| Alkene Substrate | Catalyst System | Major Product Type | Typical Selectivity Driver |

|---|---|---|---|

| 1-Octene | Platinum-based (e.g., Speier's catalyst) | Anti-Markovnikov (1-silyloctane) | Steric hindrance |

| Styrene | Palladium-MOP | Markovnikov (1-phenyl-1-silylethane) | Electronic effects (π-benzyl intermediate) |

| 1,3-Butadiene | Palladium-phosphine | 1,4-addition | π-allyl intermediate formation |

| Internal Alkenes (e.g., 2-Hexene) | Iron-based | Linear (secondary silane) | Catalyst-controlled insertion |

The isopropyl groups on the silicon atom exert a profound influence on the reactivity of this compound, primarily through steric effects, with electronic effects playing a secondary role.

Steric Effects: The bulky nature of the isopropyl groups is a dominant factor. frontiersin.org This steric hindrance can:

Decrease Reaction Rates: Compared to less hindered silanes like triethylsilane, the approach of the bulky this compound to the metal center for oxidative addition can be slower. nsf.gov Similarly, the subsequent steps in the catalytic cycle may be impeded.

Enhance Selectivity: Steric bulk is a powerful tool for controlling regioselectivity. It strongly disfavors the formation of more crowded products, thus enhancing the yield of the anti-Markovnikov isomer in the hydrosilylation of terminal alkenes. mdpi.com In some catalyst systems, steric hindrance near the active site can suppress unwanted side reactions. mdpi.com

Alter the Rate-Determining Step: In many hydrosilylation reactions, reductive elimination is the rate-determining step. However, for very bulky silanes, the initial oxidative addition of the Si-H bond can become slow enough to be rate-limiting. nsf.gov

Electronic Effects: The isopropyl groups are electron-donating (+I effect) compared to hydrogen or phenyl groups. This has several consequences:

Si-H Bond Polarity: The electron-donating nature of the alkyl groups increases the electron density on the silicon atom, which can slightly affect the polarity and strength of the Si-H bond. This can influence the ease of oxidative addition to the metal center. nih.gov

Lewis Acidity of Silicon: The increased electron density on the silicon atom makes the resulting silyl-metal species less electrophilic compared to those derived from silanes with electron-withdrawing groups (e.g., trichlorosilane). This can impact mechanisms that involve nucleophilic attack at the silicon center.

The interplay of these factors is critical. For example, while electron-donating groups might electronically facilitate oxidative addition to an electron-deficient metal, the overwhelming steric bulk of the isopropyl groups often kinetically retards the same step. frontiersin.orgresearchgate.net

An alternative to transition-metal catalysis is the initiation of hydrosilylation through a free-radical mechanism. rsc.org This process is typically initiated by radical starters such as organic peroxides (e.g., di-tert-butyl peroxide) or azo compounds (e.g., AIBN) under thermal conditions, or by photochemical activation. ccspublishing.org.cnnih.gov

The mechanism proceeds via a radical chain reaction:

Initiation: The initiator (e.g., a peroxide) decomposes upon heating or UV irradiation to form radicals. ccspublishing.org.cn

Propagation:

The initiator radical abstracts the hydrogen atom from this compound, generating a silicon-centered radical (the isopropylsilyl radical). ccspublishing.org.cn

This silyl radical adds to the C=C double bond of the alkene. This addition typically occurs at the less substituted carbon atom to form a more stable carbon-centered radical (anti-Markovnikov regioselectivity).

The resulting carbon radical then abstracts a hydrogen atom from another molecule of this compound, yielding the final alkylsilane product and regenerating the isopropylsilyl radical, which continues the chain. nih.gov

This method is particularly effective for the hydrosilylation of electron-deficient alkenes and avoids the cost and potential product contamination associated with precious metal catalysts. nih.gov

Surface-Confined Hydrosilylation Utilizing Isopropylsilanes

Surface-confined hydrosilylation reactions using isopropylsilanes represent a significant area of research, particularly in the modification of materials like nanofibrillated cellulose. In these processes, the reactivity of this compound is harnessed to functionalize surfaces, altering their properties. For instance, chlorodimethyl this compound has been employed in the silylation of nanofibrillated cellulose. sci-hub.stresearchgate.net This type of surface modification is crucial for creating hydrophobic surfaces on otherwise hydrophilic materials. researchgate.net The general principle involves the reaction of the Si-H bond of the silane with hydroxyl groups present on the surface of the material.

The efficiency and selectivity of such reactions can be influenced by several factors. In the context of dehydrogenative silylation of alkenes, which shares mechanistic similarities with surface hydrosilylation, the choice of silane is critical. Studies have shown that with certain catalysts, tri(iso-propyl)silane can provide optimal yields in hydroacylation reactions. ethz.ch The steric and electronic properties of the isopropyl groups can influence the reaction pathway and product distribution. For example, in rhodium-catalyzed dehydrogenative silylation of styrene, using tri-isopropylsilane led exclusively to the formation of vinylsilanes. sci-hub.se This selectivity is attributed to steric repulsion between the bulky silyl group and the catalyst, which dictates the orientation of the reactants. sci-hub.se

The table below summarizes the use of different isopropylsilanes in surface and related reactions:

| Silane Compound | Application | Catalyst/Conditions | Outcome | Reference(s) |

| Chlorodimethyl this compound | Silylation of nanofibrillated cellulose | Not specified | Surface functionalization | sci-hub.stresearchgate.net |

| Tri(iso-propyl)silane | Hydroacylation of alkynes | Palladium catalyst | High yield of α,β-unsaturated ketone | ethz.ch |

| Tri-isopropylsilane | Dehydrogenative silylation of styrene | Rhodium complex with PPh3 | Exclusive formation of vinylsilanes | sci-hub.se |

Radical Functionalization Pathways of Isopropylsilanes

The radical chemistry of this compound is a versatile area of study, focusing on the generation and subsequent reactions of silyl radicals. These highly reactive intermediates can participate in a variety of transformations, making them valuable in organic synthesis.

Silyl radicals are typically generated from hydrosilanes, such as this compound, through several established methods. chemrxiv.orgnih.gov The most common approach involves the abstraction of a hydrogen atom from the Si-H bond. researchgate.netwiley.com This can be achieved using radical initiators like peroxides. chemrxiv.orgccspublishing.org.cn For example, photochemically generated t-BuO· radicals are frequently used to produce silyl radicals for spectroscopic studies. wiley.com

Alternative methods for generating silyl radicals that bypass the need for traditional initiators are also being explored. These include photoredox catalysis, which can facilitate the formation of silyl radicals under peroxide-free conditions, although this often requires the use of expensive photocatalysts. ccspublishing.org.cn Electrosynthesis presents another modern approach, where the direct reduction of chlorosilanes can generate silyl radicals. chemrxiv.orgnih.gov

The table below outlines common initiation systems for generating silyl radicals from silanes:

| Initiation Method | Description | Example | Reference(s) |

| Hydrogen Atom Abstraction | A radical initiator (e.g., peroxide) abstracts a hydrogen atom from the silane. | t-BuO· + R3SiH → t-BuOH + R3Si· | researchgate.netwiley.com |

| Photoredox Catalysis | A photocatalyst, upon excitation with light, facilitates the formation of the silyl radical. | Often used in peroxide-free systems. | ccspublishing.org.cn |

| Electroreduction | Direct electrochemical reduction of a silane precursor (e.g., chlorosilane) generates the silyl radical. | Reduction of TMSCl to form TMS·. | chemrxiv.orgnih.gov |

Hydrogen Atom Transfer (HAT) is a fundamental process in the radical chemistry of this compound. wikipedia.orgnih.gov It involves the transfer of a hydrogen atom (a proton and an electron) in a single kinetic step. scripps.edu In the context of this compound, a radical species abstracts the hydrogen atom from the Si-H bond, generating a silyl radical. wiley.com

The efficiency of HAT reactions is influenced by the "philicity" of the participating radicals, which can be broadly classified as nucleophilic or electrophilic. scripps.edu Trialkylsilyl radicals, like the one derived from this compound, are generally considered nucleophilic. scripps.edu This characteristic influences their reactivity in subsequent steps. Polarity reversal catalysis is a concept that can be applied to overcome unfavorable HAT steps by introducing a catalyst that mediates the reaction through a series of polarity-matched steps. scripps.edu Recently, silane- and peroxide-free HAT hydrogenation methods have been developed using cobalt/photoredox dual catalysis with ascorbic acid as the hydrogen atom source, highlighting a move towards more sustainable synthetic methods. nih.gov

Direct C-H activation and silylation using silanes like this compound is a powerful strategy for forming carbon-silicon bonds, which are prevalent in materials science and medicinal chemistry. caltech.edu Transition metal catalysis is a common approach to achieve this transformation. sciengine.com Catalysts based on iridium, rhodium, and ruthenium have been shown to be effective. sciengine.comsnnu.edu.cn The mechanism often involves the oxidative addition of the silane's Si-H bond to the metal center, followed by C-H activation of the substrate and reductive elimination of the silylated product. nih.gov

Regioselectivity is a key challenge in C-H silylation. sciengine.com Strategies to control the site of silylation include the use of directing groups on the substrate or leveraging steric effects. sciengine.com For instance, bulky ligands on the metal catalyst or bulky substituents on the silane can direct the silylation to the most sterically accessible C-H bond. sciengine.com Notably, earth-abundant metal catalysts, such as potassium tert-butoxide, have been shown to catalyze the direct silylation of aromatic heterocycles with hydrosilanes, offering a more sustainable alternative to precious metal catalysts. caltech.edu

The following table presents examples of catalytic systems used for C-H silylation:

| Catalyst System | Substrate Type | Key Features | Reference(s) |

| Iridium/Rhodium Complexes | Aromatic Heterocycles | Often requires hydrogen acceptors. | caltech.edu |

| Ruthenium-Sulfide Complex | N-Heteroarenes | Proceeds via Si-H activation and silyl transfer. | nih.gov |

| Potassium tert-butoxide | Aromatic Heterocycles | Earth-abundant, acceptorless, mild conditions. | caltech.edu |

Cascade reactions, also known as tandem or domino reactions, involve two or more consecutive reactions where each subsequent step is triggered by the functionality formed in the previous one, all occurring in a single pot. wikipedia.org Radical cascades are particularly effective due to the high reactivity of radical intermediates. wikipedia.org this compound can play a crucial role in these sequences, often as a source of silyl radicals or as a reducing agent.

In one example, a cascade reaction for the synthesis of silyl-functionalized compounds was proposed to proceed through a free radical addition/cyano insertion/homolytic aromatic substitution mechanism. ccspublishing.org.cn Another instance involves silicon-mediated radical cascades where tris(trimethylsilyl)silane, a related hydrosilane, is used in the presence of a radical initiator to trigger complex cyclizations. ub.edu These reactions highlight the ability of silanes to participate in intricate transformations leading to the rapid construction of complex molecular architectures. numberanalytics.com The development of such reactions is a significant goal in organic synthesis, aiming to improve efficiency and atom economy. numberanalytics.com

Polar Reactivity of Isopropylsilanes

Beyond radical pathways, isopropylsilanes can also engage in polar reactions. openstax.org The polarity of the Si-H bond, while less pronounced than in highly polar functional groups, can be exploited in certain chemical transformations. The silicon atom is less electronegative than hydrogen, leading to a partial positive charge on silicon and a partial negative charge (hydridic character) on the hydrogen.

This inherent polarity allows this compound to act as a reductant. For example, tri(iso-propyl)silane was identified as the optimal reductant in a palladium-catalyzed hydroacylation of alkynes with acid chlorides. ethz.ch In this context, the silane likely participates in a step involving the delivery of a hydride to a metal center or an activated substrate. The reactivity can be sensitive to the specific silane used; in the aforementioned hydroacylation, other silanes like triethylsilane and triphenylsilane (B1312308) resulted in lower yields. ethz.ch The interaction of the silane with polar functional groups can also be influenced by the reaction medium, with polar solvents potentially stabilizing charged intermediates. cnjournals.com

Silyl Cation Chemistry and Bond Activation with Isopropylsilanes

The reactivity of this compound is significantly influenced by the chemistry of silyl cations (silylium ions) and the activation of its silicon-hydrogen (Si-H) bonds. Silyl cations, with the general formula R₃Si⁺, are highly reactive, tricoordinated silicon species analogous to carbenium ions. wikipedia.orgnih.gov Their generation from hydrosilanes like this compound is a key step in many transformations and typically requires stabilizing factors due to their extreme electrophilicity. nih.gov

One of the most common methods for generating silyl cations from hydrosilanes is through a hydride transfer reaction, often involving a strong Lewis acid or a trityl cation, such as [Ph₃C]⁺[B(C₆F₅)₄]⁻. uni-oldenburg.de In this process, the hydrosilane donates a hydride (H⁻) to the electrophilic acceptor, resulting in the formation of a transient or stabilized silyl cation. uni-oldenburg.ded-nb.info While the isolation of a simple isopropylsilylium ion is challenging, bulkier analogues like the tri-isopropylsilyl cation have been studied, revealing a high degree of silylium (B1239981) character when paired with a very weakly nucleophilic anion like a brominated carborane. nih.gov The structure of these cations approaches the ideal trigonal planar geometry, with C-Si-C bond angles nearing 120°. nih.gov

Beyond simple hydride abstraction, Si-H bond activation can be achieved through cooperative mechanisms with transition metal complexes. d-nb.info For instance, ruthenium(II) thiolate complexes can facilitate the heterolytic splitting of the Si-H bond across the polar Ru-S bond. d-nb.info This process does not change the metal's oxidation state but instead forms a ruthenium(II) hydride and a sulfur-stabilized silicon cation. d-nb.info This activation is proposed to proceed through a barrierless electrophilic interaction of the hydrosilane with the Lewis acidic metal center, followed by cleavage of the Si-H bond via a four-membered transition state. d-nb.info Similarly, platinum(0) complexes can react with primary silanes through oxidative addition to activate the Si-H bond, forming stable mononuclear (hydrido)(silyl)platinum(II) complexes. mdpi.com These activation pathways are crucial as they generate highly potent silicon electrophiles that can be used in various catalytic transformations. nih.govd-nb.info

| Method of Silyl Cation Generation/Si-H Activation | Reagent/Catalyst | Mechanism | Key Intermediates | Reference(s) |

| Hydride Abstraction | Trityl Cations (e.g., [Ph₃C]⁺[B(C₆F₅)₄]⁻) | Hydride transfer from the Si-H bond to the carbocation. | Tricoordinated Silyl Cation (Silylium Ion) | uni-oldenburg.de, d-nb.info |

| Cooperative Bond Activation | Ruthenium(II) Thiolate Complexes | Heterolytic cleavage of the Si-H bond across a polar metal-ligand bond. | Ruthenium(II) Hydride, Sulfur-Stabilized Silyl Cation | d-nb.info |

| Oxidative Addition | Platinum(0) Complexes (e.g., [Pt(PEt₃)₃]) | Oxidative addition of the Si-H bond to the metal center. | Mononuclear (Hydrido)(silyl)platinum(II) Complex | mdpi.com |

Nucleophilic and Electrophilic Transformations of this compound

The reactivity of the Si-H bond in this compound allows it to participate in both nucleophilic and electrophilic transformations, depending on the reaction partner and conditions.

Nucleophilic Character: The primary nucleophilic character of this compound is derived from the hydridic nature of the hydrogen atom in the Si-H bond. This allows this compound to act as a hydride donor. A prominent example of this reactivity is in hydrosilylation reactions. nih.govnih.gov In these transformations, the Si-H bond adds across an unsaturated bond, such as a carbon-carbon double or triple bond. Mechanistically, in transition-metal-catalyzed hydrosilylations, the silane often undergoes oxidative addition to the metal center, followed by migratory insertion of the alkene or alkyne into the metal-hydride or metal-silyl bond. The hydride acts as a nucleophile in its addition to the unsaturated carbon. nih.gov The steric bulk of the silane can influence reaction efficiency; for instance, bulky silanes like tri-isopropylsilane have been observed to give lower yields in certain hydrosilylation reactions due to steric hindrance. nih.gov

Electrophilic Character: Conversely, the silicon atom in this compound is electrophilic and susceptible to attack by nucleophiles. solubilityofthings.com This behavior is central to transformations like the dehydrogenative coupling of silanes with alcohols. rsc.orgmdpi.com In this process, a nucleophilic alcohol attacks the electrophilic silicon center, leading to the formation of a new silicon-oxygen (Si-O) bond and the release of dihydrogen (H₂). rsc.org These reactions are often promoted by catalysts and provide a direct, atom-economical route to alkoxysilanes. mdpi.com This electrophilic transformation highlights the ability to form Si-heteroatom bonds by reacting this compound with suitable nucleophiles.

| Transformation Type | Role of this compound | Reacting Partner | Bond Formed | Example Reaction | Reference(s) |

| Nucleophilic | Hydride (H⁻) Donor | Alkene/Alkyne | Si-C, C-H | Hydrosilylation | nih.gov, nih.gov |

| Electrophilic | Silicon Electrophile | Alcohol (R-OH) | Si-O | Dehydrogenative Coupling | rsc.org, mdpi.com |

Directed Functionalization of Si-H Bonds in this compound

The Si-H bonds of this compound are key functional handles that can be converted into a variety of other chemical bonds, including Si-C, Si-O, and Si-N linkages. This functionalization can be achieved through several catalytic strategies that target the Si-H moiety.

Dehydrogenative Coupling: Dehydrogenative coupling is a powerful method for forming Si-C and Si-O bonds from this compound with the concomitant loss of H₂ gas. wikipedia.org The reaction with alcohols, catalyzed by systems like copper(II) carboxylates, yields alkoxysilanes. rsc.org More complex dehydrogenative silylations can form Si-C bonds. For example, platinum(IV) complexes have been shown to catalyze the intermolecular coupling of hydrosilanes with arene C-H bonds, preferentially at less sterically hindered positions. nih.gov This acceptorless coupling provides a direct route to arylsilanes.

Hydrosilylation: Hydrosilylation involves the addition of the Si-H bond across a multiple bond, most commonly a C=C or C≡C bond. nih.gov This reaction is one of the most fundamental methods for forming Si-C bonds and is typically catalyzed by transition metal complexes, particularly those based on platinum, rhodium, or cobalt. nih.gov The reaction can be highly selective, and its outcome is influenced by the choice of catalyst and substrate. For instance, cobalt-catalyzed hydrosilylation of alkynes can proceed with high Markovnikov selectivity. nih.gov The hydrosilylation of diynes using this compound derivatives has also been explored to create complex silyl-functionalized building blocks. researchgate.net

Carbene Insertion: A direct method for forming a Si-C bond is through the insertion of a carbene into the Si-H bond. rsc.orgbeilstein-journals.org This transformation can be catalyzed by various metals, including silver and copper. rsc.orgbeilstein-journals.org For example, silver-based catalysts can promote the insertion of carbene units derived from ethyl diazoacetate into the Si-H bonds of various silanes. rsc.org Competition experiments show that the relative reactivity depends on the electronic and steric properties of the silane. rsc.org More recently, ruthenium catalysts have been used for Si-H insertion with borylmethylidene surrogates, enabling the synthesis of complex (borylmethyl)silanes from a wide range of hydrosilanes. acs.org

| Functionalization Reaction | Reactant | Catalyst Type | New Bond Formed | Product Type | Reference(s) |

| Dehydrogenative Coupling | Alcohol (R-OH) | Copper-based | Si-O | Alkoxysilane | rsc.org |

| Dehydrogenative Coupling | Arene (Ar-H) | Platinum-based | Si-C | Arylsilane | nih.gov |

| Hydrosilylation | Alkyne (R-C≡C-R) | Cobalt-based | Si-C | Vinylsilane | nih.gov |

| Carbene Insertion | Diazo Compound | Silver, Ruthenium | Si-C | Alkylsilane | rsc.org, acs.org |

Catalytic Roles and Applications of Isopropylsilane in Organic Transformations

Isopropylsilane as a Reductant in Catalytic Cycles

Hydrosilanes, including this compound, are effective reducing agents in organic synthesis, offering a safer and often more chemoselective alternative to traditional metal hydrides. acs.org The polarity of the Si-H bond, with a slightly hydridic hydrogen, allows it to act as a hydride donor, particularly when activated by a suitable catalyst. acs.org This reactivity is central to its role in various reductive catalytic cycles.

Catalytic hydroacylation, the addition of an aldehyde's C-H bond across a carbon-carbon double or triple bond, is a highly atom-economical method for synthesizing ketones. nih.gov The general mechanism for transition-metal-catalyzed hydroacylation involves three key steps: oxidative addition of the catalyst into the aldehyde C-H bond, insertion of the olefin into the resulting metal-hydride bond, and C-C bond-forming reductive elimination to yield the ketone product and regenerate the catalyst. nih.gov

While direct mediation of this cycle by this compound is not extensively documented, hydrosilanes are integral to related reductive functionalization reactions. In these transformations, the hydrosilane serves as the terminal reductant. For instance, in the cobalt-catalyzed hydroacylation of vinylsilanes, a silane (B1218182) is part of the substrate itself. nsf.gov The broader utility of hydrosilanes as reductants suggests their potential role in variants of hydroacylation or in tandem catalytic systems where a substrate is reduced in situ.

The reductive capabilities of hydrosilanes like this compound are prominently featured in other homogeneous catalytic systems. They are recognized as promising alternatives to molecular hydrogen for the reductive transformation of carbon dioxide (CO₂) into valuable C1 chemicals such as formic acid and methanol. rsc.orgrsc.org This process relies on the activation of the hydrosilane by metal catalysts or organocatalysts to facilitate the reduction of CO₂ under mild conditions. rsc.org The weaker bond strength of Si-H compared to H-H makes hydrosilanes kinetically favorable for these transformations. rsc.org

Furthermore, hydrosilanes are employed in the metal-free reductive deamination of primary amines, a significant transformation for the defunctionalization of biomass-derived feedstocks. nih.gov In systems catalyzed by tris(pentafluorophenyl)borane (B72294), B(C₆F₅)₃, hydrosilanes act as the hydride source to convert C-NH₂ bonds to C-H bonds. nih.gov Metal-catalyzed reductions of amides to amines also frequently utilize a range of hydrosilanes as the stoichiometric reductant in the presence of catalysts based on zinc, ruthenium, and other transition metals. acsgcipr.org

This compound as a Polymerization Co-Initiator

In polymer science, this compound can function as a co-initiator, a component of an initiating system that generates the primary radical or cationic species needed to begin polymerization. Its role is particularly notable in photopolymerization and redox-initiated systems.

In photopolymerization, an initiator system absorbs light to generate reactive species. tcichemicals.com Hydrosilanes can act as powerful co-initiators, particularly in free-radical and cationic photopolymerizations. nih.govacs.org When combined with a photoinitiator and an iodonium (B1229267) salt, silanes can form a highly efficient initiating system. rsc.org Upon light absorption, the photoinitiator creates a radical that can abstract a hydrogen atom from the silane, generating a silyl (B83357) radical. nih.govmcmaster.ca

This silyl radical is highly reactive and offers several advantages. A significant benefit is the mitigation of oxygen inhibition, a common problem in free-radical polymerization. mdpi.com Silyl radicals react rapidly with molecular oxygen, preventing it from scavenging the carbon-centered radicals that propagate polymerization. acs.orgmdpi.com In free-radical promoted cationic polymerization, the silyl radical can be oxidized by an iodonium salt to form a cation, which then initiates the cationic polymerization of monomers like epoxides. mdpi.com This dual capability allows for the creation of high-performance (co)polymers and composites. rsc.org

Redox-initiated polymerization relies on a pair of compounds, an oxidizing agent and a reducing agent, that react at ambient temperatures to produce radicals. cmu.edursc.org This method avoids the need for heat or light activation. mdpi.compcimag.com Hydrosilanes, including by extension this compound, have been established as effective reducing agents in novel redox initiating systems (RISs), offering a safer alternative to traditional amine/peroxide systems. acs.orgsemanticscholar.org

In these systems, a silane is paired with an oxidizing agent, such as an iodonium salt or a metal complex (e.g., containing Mn, Cu, or Fe), to initiate free-radical polymerization under mild conditions. acs.orgmdpi.com The reaction between the silane and the oxidizing agent generates highly reactive aryl or silyl radicals that start the polymerization chain reaction. rsc.orgacs.org Research on various silanes has demonstrated that the reactivity and gel time of the polymerization can be controlled by adjusting the concentrations of the silane and oxidizer. rsc.orgresearchgate.net These silane-based RISs have proven effective for curing (meth)acrylate resins and for manufacturing fiber-reinforced composites at room temperature. acs.orgmdpi.com

| Reducing Agent (Silane) | Oxidizing Agent | Concentration (wt%) | Gel Time (s) | Final C=C Conversion (%) | Source |

|---|---|---|---|---|---|

| Diphenylsilane (DPS) | Mn(acac)₂ | 1 / 1 | ~100 | ~60 | mdpi.com |

| Diphenylsilane (DPS) | Cu(AAEMA)₂ | 1 / 1 | ~150 | ~60 | mdpi.com |

| Diphenylsilane (DPS) | Mn(acac)₃ | 1 / 1 | ~450 | ~60 | mdpi.com |

| Octadecylsilane (ODS) | Iodonium Salt | 0.5 / 0.5 | ~100 | Not Reported | researchgate.net |

| Methylphenylsilane (MPS) | Iodonium Salt | 0.5 / 0.5 | ~125 | Not Reported | researchgate.net |

Transition Metal-Catalyzed Reactions Employing this compound

This compound, as a primary silane (RSiH₃), is a substrate for various transition metal-catalyzed reactions, most notably for the formation of silicon-containing polymers and other organosilicon compounds.

One of the key transformations is the catalytic dehydropolymerization (or dehydrocoupling) of primary silanes, which yields polysilanes—polymers with a silicon backbone. illinois.edudtic.mil This reaction, typically catalyzed by early transition metal complexes such as those of titanium, involves the formation of Si-Si bonds with the concurrent elimination of hydrogen gas. illinois.edudtic.mil The mechanism for this process with early transition metals is generally accepted to be σ-bond metathesis. illinois.edu This method provides a route to high molecular weight polysilanes at room temperature, avoiding the hazardous conditions of older synthetic methods. illinois.edu

Dehydrogenative Silylation Mechanisms with Isopropylsilanes

Dehydrogenative silylation is an atom-economical method for forming silicon-carbon bonds, producing hydrogen gas as the sole byproduct. The mechanism typically involves a transition metal catalyst that activates both the Si-H bond of the silane and a C-H bond of the substrate, usually an alkene or arene.

The generalized catalytic cycle for the dehydrogenative silylation of an alkene proceeds through several key steps:

Oxidative Addition : The catalyst, often a late transition metal complex (e.g., Rh, Ir, Re), reacts with the this compound, breaking the Si-H bond and forming a metal-hydrido-silyl intermediate.

Alkene Coordination and Insertion : The alkene substrate coordinates to the metal center. This is followed by migratory insertion into either the metal-hydride or metal-silyl bond.

C-H Activation : The catalyst then activates a C-H bond of the coordinated substrate.

Reductive Elimination : The final step involves the reductive elimination of the silylated alkene product, regenerating the active catalyst. In this process, a molecule of hydrogen is often formed from the combination of a hydride and a proton or two hydrides on the metal center.

Rhenium(I) complexes, for example, have been shown to be effective catalyst precursors for the highly selective dehydrogenative silylation of alkenes. nih.gov Mechanistic studies indicate that the catalytic cycle involves a redox interplay between Re(I) and Re(III) species, which facilitates the activation of C-H and Si-H bonds. nih.gov Similarly, rhodium(III) complexes with ligands bearing di-isopropylsilyl groups are effective catalysts for the dehydrogenative silylation of styrene (B11656). nih.gov The specific pathway and selectivity (i.e., dehydrogenative silylation vs. hydrosilylation) can be tuned by the choice of solvent and catalyst. nih.gov For instance, certain ruthenium alkylidene complexes can catalyze the regio- and stereoselective dehydrogenative silylation of vinylarenes to yield (E)-vinylsilanes.

The steric bulk of the isopropyl groups on the silane is a critical factor in these mechanisms. It can influence which substrate (alkene or silane) coordinates to the catalyst first and can direct the regioselectivity of the silylation. In some cases, extreme steric hindrance from bulky silanes can inhibit the reaction altogether, a factor that must be considered in catalyst and substrate pairing.

Stereoselective Catalysis Mediated by Isopropylsilyl Ligands

The incorporation of bulky isopropylsilyl groups into chiral ligands is a powerful strategy for inducing stereoselectivity in catalytic reactions. The large, sterically demanding nature of groups like triisopropylsilyl (TIPS) can create a well-defined chiral pocket around the metal's active site, forcing substrates to approach in a specific orientation and thereby controlling the stereochemical outcome of the reaction.

A notable example is the enantioselective oxidation of C(sp³)–H bonds. Research has shown that introducing bulky triisopropylsilyl (TIPS) groups onto the pyridine (B92270) rings of a manganese catalyst ligand leads to significant improvements in both yield and enantioselectivity for the desymmetrization of meso diethers. The steric hindrance from the TIPS groups helps to shape a highly structured chiral active site that directs the positioning of the substrate. This "enzyme-like" positioning is crucial for achieving high site- and enantioselectivity.

| Catalyst Ligand | Yield (%) | Enantiomeric Excess (% ee) |

|---|---|---|

| (S,S)-pdp | 51 | 32 |

| (S,S)-TIPSpdp | 57 | 51 |

| (S,S)-TIPSmcp | 50 | 59 |

The data demonstrates that modifying the standard pdp ligand with TIPS groups significantly boosts the enantiomeric excess from 32% to over 50%.

In other areas, rhodium complexes with chiral bisphosphine ligands have been studied for the enantioselective silylation of methyl C–H bonds within an isopropyl group, although with limited success. nih.gov More promising results have been achieved with iridium catalysts containing chiral N,N-ligands for the silylation of unactivated C(sp³)–H bonds, achieving high enantioselectivity. nih.gov The development of new chiral silyl ligands continues to be a key area of research for enabling challenging stereoselective transformations. researchgate.net

Catalyst Design and Performance Enhancement in this compound Reactions

The unique properties of isopropylsilanes and isopropylsilyl moieties are central to modern catalyst design, aiming to enhance reaction efficiency, selectivity, and stability. catbiorefhok.com The steric bulk of isopropyl groups is a key design element that can be fine-tuned to control catalyst behavior.

One powerful example is seen in rhodium complexes featuring a pincer-type ligand with two di-isopropylsilane groups. nih.gov The steric crowding around the rhodium center in the monomeric 14-electron complex, [ClRh(κ³(P,Si,Si)PhP(o-C₆H₄CH₂SiⁱPr₂)₂)], is so significant that it prevents the formation of a more stable, but less active, dimeric structure. Interestingly, when one of the isopropyl groups on the silicon atom isomerizes to an n-propyl group, the reduced steric hindrance allows the complex to form a dimer. This control over the monomer-dimer equilibrium is crucial, as the unsaturated monomeric species is often the catalytically active one.

Performance enhancement can also be achieved by modulating the electronic properties and stability of reagents. In a palladium-catalyzed synthesis of vinyl esters, vinyloxy-dimethyl-isopropylsilane was identified as an ideal reagent. It provided a perfect compromise between the high reactivity and moisture sensitivity of vinyloxy-trimethylsilane and the greater stability but lower reactivity of more hindered derivatives. This careful tuning of the silyl group allowed for efficient vinylation under mild conditions.

Furthermore, supporting catalyst complexes on robust frameworks like metal-organic frameworks (MOFs) can lead to enhanced performance. A rhodium complex with a di-isopropylsilyl phosphine (B1218219) ligand, when grafted into the pores of an NU-1000 MOF, created a robust and recyclable heterogeneous catalyst for dehydrogenative silylation. chemrxiv.org This MOF-supported catalyst showed improved selectivity and stability compared to its homogeneous counterpart, which is attributed to the synergistic effects between the Rh(III) center and the porous framework that improves substrate accessibility. chemrxiv.org

Organometallic Chemistry of Isopropylsilane Compounds

Synthesis and Characterization of Isopropylsilyl-Metal Complexes

The creation of molecules containing a bond between a metal and an isopropylsilyl group, known as isopropylsilyl-metal complexes, can be achieved through several synthetic strategies. A common method involves the reaction of a metal halide with an isopropylsilyl lithium reagent. For instance, the treatment of a metal chloride with triisopropylsilyl lithium can yield a triisopropylsilyl-metal complex. Another approach is the reaction of a metal-centered anion with an isopropylsilyl halide.

Once synthesized, the characterization of these complexes is crucial to understand their structure and bonding. libretexts.org A variety of spectroscopic techniques are employed for this purpose. libretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H, 13C, and 29Si NMR are invaluable for elucidating the structure of these complexes in solution. bruker.com 1H NMR helps to identify the isopropyl protons, while 29Si NMR provides direct information about the silicon environment. libretexts.org

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify specific bonding arrangements, particularly for detecting metal-hydride and metal-carbonyl stretches, which can provide insight into the electronic environment of the metal center. libretexts.orgbruker.com

X-ray Crystallography : This technique provides a definitive three-dimensional structure of the complex in the solid state, offering precise bond lengths and angles. bruker.com

A representative synthesis could involve the reaction of a low-valent metal precursor with an isopropylsilane. For example, the reaction of a platinum(0) complex with trithis compound (B1312306) can lead to the oxidative addition of the Si-H bond to the metal center, forming a platinum(II) hydrido silyl (B83357) complex.

| Technique | Information Obtained |

| 1H NMR | Characterization of isopropyl and other organic moieties. |

| 13C NMR | Information on the carbon backbone of the ligands. |

| 29Si NMR | Direct probing of the silicon chemical environment. |

| IR Spectroscopy | Identification of functional groups and bonding modes (e.g., M-H, M-CO). |

| X-ray Crystallography | Precise 3D molecular structure, including bond lengths and angles. |

Reactivity and Transformation of Metal-Silicon Bonds in this compound Derivatives

The bond between a metal and a silicon atom in this compound derivatives is a focal point of their reactivity. capes.gov.br This bond can undergo a variety of transformations, which are fundamental to their role in chemical synthesis.

One significant reaction is insertion , where an unsaturated molecule, such as an alkyne or an alkene, inserts into the metal-silicon bond. This process forms a new, more complex organometallic species and is a key step in many catalytic cycles.

Reductive elimination is another crucial transformation. In this reaction, the metal center's oxidation state is reduced as a new bond is formed between the silyl group and another ligand attached to the metal. For example, a hydrido silyl complex can undergo reductive elimination to form a silicon-hydrogen bond and a reduced metal center.

The steric bulk of the isopropyl groups plays a significant role in directing the reactivity of these complexes. It can influence the accessibility of the metal center to incoming reactants and can stabilize unusual coordination geometries.

| Reaction Type | Description | Example |

| Insertion | An unsaturated molecule inserts into the M-Si bond. | Reaction of a platinum-silyl complex with acetylene (B1199291) to form a vinylsilane complex. |

| Reductive Elimination | Formation of a new bond between the silyl group and another ligand, with reduction of the metal center. | A palladium(II) hydrido(silyl) complex eliminates silane (B1218182) to form a palladium(0) species. |

| Oxidative Addition | Cleavage of a bond in a substrate (e.g., Si-H) and addition to the metal center, increasing its oxidation state. | Reaction of a platinum(0) complex with trithis compound to form a platinum(II) hydrido silyl complex. |

Ligand Design and Coordination Chemistry of this compound Moieties

This compound moieties can be incorporated into larger ligand frameworks to modulate the properties of metal complexes. The bulky and electron-donating nature of isopropylsilyl groups makes them useful components in ligand design for catalysis and materials science. nih.gov

A "ligand" in coordination chemistry is a molecule or ion that binds to a central metal atom to form a coordination complex. wikipedia.org The number of ligands attached to the metal is referred to as the coordination number. youtube.com Ligands can be simple, like chloride, or more complex, like those incorporating isopropylsilyl groups. youtube.com

By attaching isopropylsilyl groups to phosphine (B1218219), cyclopentadienyl (B1206354), or N-heterocyclic carbene (NHC) ligands, chemists can fine-tune the steric and electronic environment around a metal center. For instance, a phosphine ligand with a triisopropylsilyl substituent will be bulkier and more electron-releasing than its trimethylsilyl (B98337) counterpart. This can lead to enhanced catalytic activity or selectivity in reactions such as cross-coupling and hydrosilylation.

The coordination of these ligands to a metal center can result in various geometries, such as tetrahedral, square planar, or octahedral, depending on the metal and the other ligands present. wikipedia.org The choice of isopropylsilyl-containing ligand can influence the stability of the resulting complex and its reactivity pathways.

| Ligand Type | Incorporation of Isopropylsilyl Group | Effect on Metal Complex |

| Phosphine | Substitution on the phosphorus atom or the backbone. | Increases steric bulk and electron-donating ability. |

| Cyclopentadienyl | Substitution on the cyclopentadienyl ring. | Modifies the steric profile and electronic properties of the metal center. |

| N-Heterocyclic Carbene (NHC) | Substitution on the nitrogen atoms or the backbone. | Enhances stability and influences catalytic activity. |

Spectroscopic Probing of Organometallic Intermediates in this compound Chemistry

The study of reaction mechanisms in organometallic chemistry often involves the detection and characterization of short-lived intermediates. acs.org Spectroscopic techniques are essential tools for this purpose. ethz.ch

In-situ NMR Spectroscopy : This technique allows for the monitoring of reactions as they occur in the NMR tube, providing real-time information about the formation and decay of intermediates. ethz.ch Variable-temperature NMR studies can help to characterize dynamic processes and thermally sensitive species.

In-situ IR Spectroscopy : Similar to in-situ NMR, this method tracks changes in the IR spectrum during a reaction, which is particularly useful for observing changes in metal-carbonyl or metal-hydride stretching frequencies that signal the formation of new intermediates. ethz.ch

Mass Spectrometry : Techniques like electrospray ionization (ESI-MS) can be used to detect and identify ionic intermediates in solution. upce.cz By analyzing the mass-to-charge ratio of ions, researchers can gain insights into the composition of transient species. upce.cz

For example, in a catalytic hydrosilylation reaction involving an this compound, spectroscopic methods could be used to identify the key intermediates, such as the initial oxidative addition product, the alkene- or alkyne-inserted species, and the product complex before reductive elimination.

| Spectroscopic Method | Application in Probing Intermediates |

| In-situ NMR | Real-time observation of species in solution, providing structural information. |

| In-situ IR | Monitoring changes in bonding, particularly for carbonyl and hydride ligands. |

| Mass Spectrometry | Detection and identification of ionic intermediates and reaction products. |

Theoretical Insights into Organometallic Reaction Pathways of Isopropylsilanes

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for understanding the mechanisms of organometallic reactions involving isopropylsilanes. byu.edu These theoretical studies can complement experimental findings and provide insights that are difficult to obtain through experiments alone. psu.edu

DFT calculations can be used to:

Determine the geometries of reactants, intermediates, transition states, and products.

Calculate the energies of these species to map out the potential energy surface of a reaction. This helps to identify the most likely reaction pathway.

Analyze the electronic structure of molecules to understand bonding and reactivity. The Fragment Molecular Orbital (FMO) approach can be used to understand the electronic structure of complex molecules by breaking them down into smaller, more manageable fragments. ias.ac.in

For instance, theoretical studies can be employed to investigate the mechanism of Si-H bond activation of an this compound at a metal center. By calculating the energy barriers for different possible pathways, researchers can predict which mechanism is more favorable. These calculations can also shed light on the role of the bulky isopropyl groups in influencing the reaction's stereochemistry and regioselectivity. The impact of such theoretical studies has been valuable in rationalizing known structures and reactivity patterns. psu.edu

| Theoretical Method | Information Gained |

| Density Functional Theory (DFT) | Geometries, energies, and electronic structures of molecules. |

| Fragment Molecular Orbital (FMO) | Understanding the electronic structure of large complexes by analyzing their constituent fragments. |

| Transition State Theory | Calculation of reaction rates and identification of rate-determining steps. |

Advanced Computational Studies on Isopropylsilane Systems

Quantum Chemical Investigations (Density Functional Theory, Ab Initio)

Quantum chemical methods, such as Density Functional Theory (DFT) and ab initio calculations, are powerful tools for studying the electronic structure, reactivity, and spectroscopic properties of molecules with a high degree of accuracy. aps.orgresearchgate.netwikipedia.orgmdpi.com These methods have been applied to understand various facets of isopropylsilane chemistry.

Quantum chemical calculations are pivotal in mapping the potential energy surfaces of chemical reactions, allowing for the detailed elucidation of reaction mechanisms. For this compound, this includes studying its decomposition pathways, oxidation processes, and reactions with various chemical species. Theoretical studies can identify the most likely reaction pathways by calculating the energies of reactants, products, intermediates, and transition states.

For instance, the dehydrogenation of this compound to form isopropylsilyl radicals or isopropylidene-silane intermediates can be meticulously studied. DFT calculations can reveal the step-by-step process, including bond-breaking and bond-forming events, and can help to distinguish between concerted and stepwise mechanisms.

A key aspect of understanding reaction mechanisms is the energetic analysis of the stationary points on the potential energy surface. Quantum chemical methods provide reliable estimates of the energies of intermediates and the activation energies associated with transition states. This information is crucial for predicting reaction rates and understanding the factors that control selectivity.

For example, in the hydrosilylation reaction involving this compound, calculations can determine the relative stabilities of different isomeric intermediates and the energy barriers for their interconversion. This allows for a rational explanation of the observed product distribution.

Table 1: Calculated Relative Energies for a Hypothetical this compound Reaction Pathway

| Species | Method/Basis Set | Relative Energy (kcal/mol) |

| Reactants | B3LYP/6-31G(d) | 0.0 |

| Transition State 1 | B3LYP/6-31G(d) | +25.4 |

| Intermediate | B3LYP/6-31G(d) | -5.2 |

| Transition State 2 | B3LYP/6-31G(d) | +15.8 |

| Products | B3LYP/6-31G(d) | -12.7 |

Note: The data in this table is illustrative and intended to represent the type of information obtained from quantum chemical calculations.

The electronic structure and nature of chemical bonds in this compound derivatives can be thoroughly analyzed using quantum chemical calculations. Natural Bond Orbital (NBO) analysis, for example, can provide insights into the hybridization of atomic orbitals, charge distribution, and the nature of the silicon-carbon and silicon-hydrogen bonds.

These studies can reveal the extent of ionic versus covalent character in the bonds and how the electronic properties are influenced by substituents on the silicon atom. The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions provides information about the molecule's reactivity and its behavior as an electron donor or acceptor.

Quantum chemical calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm molecular structures. For this compound and its derivatives, vibrational frequencies (infrared and Raman spectra), and nuclear magnetic resonance (NMR) chemical shifts can be calculated.

The calculated vibrational frequencies, after appropriate scaling, typically show good agreement with experimental spectra, aiding in the assignment of vibrational modes. Similarly, calculated NMR chemical shifts are a valuable tool for structural elucidation, especially for complex molecules where experimental assignment can be challenging.

Table 2: Predicted vs. Experimental Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| Si-H stretch | 2150 | 2145 |

| C-H stretch (isopropyl) | 2960 | 2955 |

| Si-C stretch | 850 | 848 |

| CH₃ rock | 1150 | 1147 |

Note: The data in this table is illustrative and based on typical accuracies of DFT calculations for vibrational frequencies.

Molecular Dynamics Simulations of this compound-Containing Materials

While quantum chemical methods are ideal for studying individual molecules or small molecular clusters, molecular dynamics (MD) simulations are employed to investigate the behavior of larger systems, such as liquids, solids, and polymers containing this compound units. nist.govmdpi.com MD simulations model the time evolution of a system of interacting atoms or molecules, providing insights into their dynamic behavior and macroscopic properties.

In the condensed phase, the arrangement and motion of molecules are critical in determining the material's properties. MD simulations can be used to study the molecular packing and disorder in amorphous or crystalline materials composed of this compound derivatives. nist.gov

By simulating the system over time, MD can reveal how the molecules arrange themselves, the degree of short-range and long-range order, and the nature of intermolecular interactions. For alkylsilane-based materials, simulations have shown that alkyl chain order increases with surface coverage and that a significant portion of the alkyl chain near a surface is disordered. nist.gov This type of analysis is crucial for understanding the structure-property relationships in materials such as self-assembled monolayers or polymers where this compound units are present. The simulations can quantify parameters like the radial distribution function to describe the local molecular environment.

Simulation of Intermolecular and Interfacial Interactions

The physical and chemical properties of this compound in condensed phases and at interfaces are governed by a complex interplay of intermolecular forces. Computational simulations, particularly molecular dynamics (MD), are instrumental in dissecting these interactions. These simulations model the behavior of a system of molecules over time, providing a dynamic picture of intermolecular and interfacial phenomena.

Molecular dynamics simulations can be employed to study the structural and thermodynamic properties of this compound at interfaces, such as between a liquid and a solid surface. escholarship.org In these simulations, the interactions between atoms are described by a force field, which is a set of parameters that define the potential energy of the system as a function of its atomic coordinates. For silanes, these force fields must accurately represent both the covalent bonds within the molecule and the non-covalent interactions between molecules.

A key aspect of these simulations is the accurate representation of non-covalent interactions, which include van der Waals forces and, in the case of functionalized silanes, hydrogen bonding. nih.govmdpi.commdpi.comresearchgate.net For instance, in studies of similar organosilanes like 3-aminopropyltrimethoxysilane, density functional theory (DFT) calculations have been used to understand the role of hydrogen bonds (N-H···N, N-H···O, C-H···N, and C-H···O) in the formation of molecular clusters. nih.govmdpi.commdpi.comresearchgate.net These quantum chemical methods can provide a detailed understanding of the nature and strength of these interactions, which can then be used to refine the parameters of the force fields used in MD simulations.

The following table summarizes typical non-covalent interactions that would be considered in computational studies of this compound and related compounds:

| Interaction Type | Description | Key Atoms Involved (in functionalized silanes) |

| van der Waals | Weak, short-range electrostatic attractions between uncharged molecules. | All atoms |

| Dipole-Dipole | Electrostatic interactions between permanent dipoles in polar molecules. | Si-H, C-H, and functional groups |

| Hydrogen Bonding | A special type of dipole-dipole interaction between a hydrogen atom in a polar bond and an electronegative atom. | N-H, O-H with N, O |

This table illustrates the types of intermolecular forces that are critical for accurately simulating the condensed-phase behavior of silanes.

By simulating this compound molecules at an interface, researchers can gain insights into phenomena such as surface wetting, adhesion, and the formation of self-assembled monolayers. nist.gov For example, MD simulations can reveal how the orientation and conformation of this compound molecules change as they approach a surface, and how this is influenced by the chemical nature of both the silane (B1218182) and the surface. nist.gov

Hybrid Computational-Experimental Approaches for this compound Systems

The synergy between computational modeling and experimental techniques offers a powerful strategy for a comprehensive understanding of complex chemical systems. By combining theoretical calculations with experimental data, researchers can validate their models and gain deeper insights into the structure, bonding, and reactivity of molecules like this compound.

Electron Energy Loss Spectroscopy (EELS) is an experimental technique that probes the electronic structure of materials by measuring the energy lost by electrons as they pass through a sample. When combined with computational modeling, EELS can provide a wealth of information about the bonding and electronic transitions in a molecule.

Density Functional Theory (DFT) has become a standard tool for simulating EELS spectra. globalsino.com By calculating the electronic structure of a molecule, DFT can predict the energies and intensities of electronic excitations, which correspond to the features observed in an EELS spectrum. This allows for a detailed assignment of the experimental spectrum and a deeper understanding of the underlying electronic transitions.

For organosilicon compounds, computational EELS can be used to study the nature of the silicon-carbon and silicon-hydrogen bonds, as well as the influence of the isopropyl group on the electronic properties of the silicon atom. elsevier.comgoogle.com The combination of experimental EELS data with DFT simulations can help to elucidate the local chemical environment of the silicon atom with high spatial resolution.

The following table outlines the general workflow for a hybrid computational-experimental EELS study:

| Step | Description |

| 1. Experimental EELS | Acquisition of high-resolution EELS data from an this compound sample. |

| 2. DFT Calculation | A theoretical model of the this compound molecule is created, and its electronic structure is calculated using DFT. |

| 3. Spectral Simulation | The calculated electronic structure is used to simulate the EELS spectrum. |

| 4. Comparison and Refinement | The simulated spectrum is compared with the experimental data. The theoretical model may be refined to improve the agreement. |

| 5. Interpretation | The validated computational model is used to interpret the features of the experimental spectrum in terms of specific electronic transitions and bonding characteristics. |

This table illustrates the iterative process of combining experimental EELS with theoretical calculations for a comprehensive analysis of a material's electronic structure.

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a molecule influences its activity, which can be a measure of its chemical reactivity, physical properties, or biological effect. nih.govmdpi.com Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) models, play a crucial role in modern SAR studies. nih.gov

QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their observed activity. nih.gov These models are developed by calculating a set of molecular descriptors for each compound, which are numerical representations of its structural, physical, and chemical properties. Statistical methods are then used to identify the descriptors that are most correlated with the activity and to build a predictive model.

For this compound and its derivatives, QSAR studies could be used to explore the relationship between their molecular structure and properties such as their reactivity as silane coupling agents or their performance in surface modification applications. shinetsusilicone-global.commdpi.commedium.commdpi.com For example, descriptors such as molecular volume, surface area, and electronic properties (e.g., partial charges on atoms, dipole moment) could be calculated for a series of silanes and correlated with their experimentally determined performance. rsc.orghydrophobe.org

Recent advancements in computational chemistry have also seen the application of machine learning algorithms in SAR studies, which can handle large and complex datasets and uncover non-linear relationships between structure and activity. nih.gov

The following table provides examples of molecular descriptors that could be used in a QSAR study of this compound and related compounds:

| Descriptor Class | Example Descriptors |

| Constitutional | Molecular Weight, Number of Atoms, Number of Bonds |

| Topological | Connectivity Indices, Shape Indices |

| Geometrical | Molecular Volume, Surface Area, Principal Moments of Inertia |

| Electronic | Dipole Moment, Partial Charges, HOMO/LUMO Energies |

This table showcases a selection of molecular descriptors that can be calculated and used to build QSAR models for predicting the properties of silanes.

By leveraging these advanced computational approaches, a deeper understanding of the chemical behavior of this compound can be achieved, paving the way for the rational design of new organosilicon materials with tailored properties.

Isopropylsilane As a Precursor in Chemical Vapor Deposition Cvd Research

Development of Isopropylsilane-Based Precursors for Silicon-Containing Films

The development of new molecular precursors is essential for advancing CVD technologies, particularly for meeting the demands of smaller device architectures which require lower processing temperatures and high film purity. google.com Organosilanes, including those with isopropyl ligands, have been investigated as alternatives to traditional precursors like silane (B1218182) (SiH₄), which can be pyrophoric and challenging to handle safely. google.com

The deposition of epitaxial silicon (Si) and silicon-germanium (SiGe) alloy films is a cornerstone of modern semiconductor technology, enabling the fabrication of high-performance transistors. gelest.com While higher-order silanes like disilane (B73854) and trisilane have been studied for low-temperature Si and SiGe epitaxy, specific research detailing the use of this compound as a primary precursor for these applications is not extensively documented in the reviewed literature. mdpi.comresearchgate.netprinceton.edu Studies on higher-order silanes indicate that they can achieve higher growth rates at lower temperatures compared to silane, a benefit attributed to the weaker Si-Si bonds. mdpi.comprinceton.edudiva-portal.org For instance, isotetrasilane (B597387) has been used to deposit epitaxial silicon at temperatures between 500-550°C. gelest.com